Cas no 2228311-91-7 (tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate)

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate
- 2228311-91-7
- EN300-1899279
-
- インチ: 1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-10(7(11)16)4-5-14-6-10/h4-6H2,1-3H3,(H2,11,16)(H,12,13)
- InChIKey: QHYMHHREXBEVQQ-UHFFFAOYSA-N
- ほほえんだ: S=C(C1(COCC1)NC(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 246.10381361g/mol
- どういたいしつりょう: 246.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 106Ų
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899279-1.0g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1899279-0.05g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1899279-1g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1899279-0.5g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1899279-10g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1899279-0.1g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1899279-2.5g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1899279-5g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1899279-0.25g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1899279-5.0g |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |
2228311-91-7 | 5g |
$3977.0 | 2023-06-02 |
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamateに関する追加情報
Recent Advances in the Study of tert-Butyl N-(3-carbamothioyloxolan-3-yl)carbamate (CAS: 2228311-91-7)
The compound tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate (CAS: 2228311-91-7) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, featuring both a thioamide and oxolane moiety, has shown promising potential in medicinal chemistry applications, particularly in the development of novel enzyme inhibitors and prodrug formulations.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's unique structural properties that enable selective binding to cysteine proteases. The presence of the carbamothioyl group at the 3-position of the oxolane ring creates a reactive center that can form reversible covalent bonds with active site thiol groups, making it particularly effective against cathepsin family enzymes. Molecular docking simulations revealed binding affinities in the low micromolar range for several clinically relevant targets.
A 2024 study in Bioorganic & Medicinal Chemistry Letters explored the synthetic optimization of 2228311-91-7, developing a novel three-step synthesis route with improved yield (78% overall) compared to previous methods. The researchers emphasized the critical role of the tert-butyl carbamate protecting group in maintaining compound stability during purification while allowing for selective deprotection under mild acidic conditions. This advancement has significant implications for scalable production of derivatives.
In pharmacological evaluations, the compound has shown interesting ADME properties. Research published in European Journal of Pharmaceutical Sciences (2024) reported favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate permeability in Caco-2 cell assays (Papp = 8.7 × 10-6 cm/s). These characteristics, combined with low cytotoxicity (CC50 > 100 μM in HEK293 cells), suggest potential for further development as a drug scaffold.
Current research directions focus on structural modifications to enhance target selectivity and pharmacokinetic properties. Several research groups have reported success in replacing the oxolane ring with other heterocycles while maintaining the critical carbamothioyl pharmacophore. These derivatives are being evaluated in various disease models, with particular interest in inflammatory and oncological indications.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Recent cryo-EM studies have captured the molecular interactions between 2228311-91-7 and its protein targets at near-atomic resolution, providing unprecedented insights into its binding kinetics and allosteric effects. These findings are guiding the rational design of next-generation inhibitors with improved therapeutic indices.
From a safety perspective, preliminary toxicological assessments in rodent models have shown favorable results, with no observed adverse effects at doses up to 300 mg/kg in acute studies. Chronic toxicity evaluations are currently underway, with results expected to be published in late 2024. These studies will be crucial for determining the compound's potential transition to clinical development.
In conclusion, tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate represents an exciting chemical scaffold with multiple applications in drug discovery. Its unique combination of synthetic accessibility, favorable physicochemical properties, and biological activity makes it a valuable tool for medicinal chemists. Future research will likely focus on expanding its therapeutic applications and further optimizing its pharmacological profile.
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